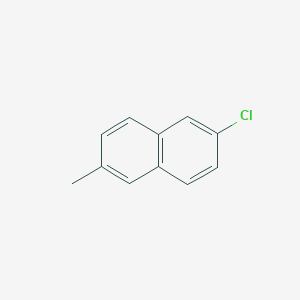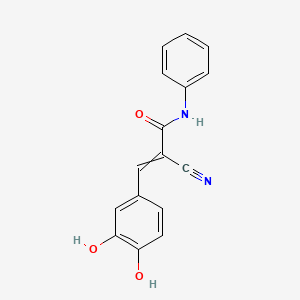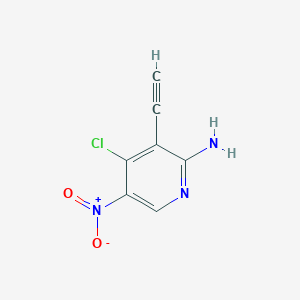
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxy group, and a hydroxy group attached to a quinoline backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinoline backbone, which can be achieved through various methods such as the Skraup synthesis or the Doebner-Miller reaction.
Functional Group Introduction: The chloro, ethoxy, and hydroxy groups are introduced through specific reactions. For example, chlorination can be achieved using thionyl chloride, while the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.
Final Assembly: The final step involves the condensation of the functionalized quinoline with appropriate reagents to form the desired compound under controlled conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of a hydroquinoline derivative.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
4-Iodobenzoic Acid: A compound with a similar aromatic structure but different functional groups.
4,4’-Dichlorobenzophenone: Another aromatic compound with chloro substituents but a different core structure.
Uniqueness
Ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and the quinoline backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
特性
分子式 |
C14H14ClNO4 |
|---|---|
分子量 |
295.72 g/mol |
IUPAC名 |
ethyl 6-chloro-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO4/c1-3-16-10-6-5-8(15)7-9(10)12(17)11(13(16)18)14(19)20-4-2/h5-7,17H,3-4H2,1-2H3 |
InChIキー |
KSHXYSCRQMFKFW-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)OCC)O |
溶解性 |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)


![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)



